(2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Description
Properties
IUPAC Name |
[2-(ethoxymethyl)pyrrolidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-9-11-4-3-7-14(11)12(15)10-5-6-13-8-10/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDQJWPHDGWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- Commercially available pyrrolidine derivatives serve as the base substrates.
- Ethoxymethyl chloride (or related ethoxymethylating agents) is used to introduce the ethoxymethyl group selectively on the pyrrolidin-1-yl moiety.
- Appropriate acylating agents or activated carbonyl compounds facilitate the formation of the methanone bridge.
Stepwise Synthesis
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Ethoxymethylation of pyrrolidine | Pyrrolidine + Ethoxymethyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | Selective alkylation on nitrogen; control temperature to avoid over-alkylation |
| 2 | Preparation of pyrrolidin-3-yl ketone intermediate | Pyrrolidin-3-yl derivative + acid chloride or activated ester | Use mild conditions to preserve ring integrity |
| 3 | Coupling to form methanone linkage | Ethoxymethyl-pyrrolidine intermediate + pyrrolidin-3-yl ketone, base or catalyst | Optimize solvent polarity and temperature for best yield |
Alternative Synthetic Routes
- Direct acylation of ethoxymethylated pyrrolidine with pyrrolidin-3-yl carbonyl chloride.
- Use of coupling reagents such as carbodiimides or mixed anhydrides to facilitate amide bond formation.
- Reductive amination strategies employing formaldehyde sources for ethoxymethyl group installation followed by ketone formation.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C (alkylation), ambient to reflux (coupling) | Lower temperatures favor selective alkylation; elevated temperatures improve coupling efficiency |
| Solvent | Dichloromethane, tetrahydrofuran, acetonitrile | Solvent polarity affects reaction rate and selectivity |
| Base | Triethylamine, diisopropylethylamine | Neutralizes HCl byproduct, prevents side reactions |
| Reaction Time | 1–24 hours depending on step | Longer times may increase yield but risk side reactions |
Research Findings and Yield Data
While specific yield data for (2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone are limited, analogous compounds with similar synthetic pathways report:
Analytical and Purification Techniques
- Purification: Column chromatography, recrystallization, and preparative HPLC are employed to isolate the target compound with high purity.
- Characterization: NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm structure and functional group integrity.
- Quality Control: HPLC purity analysis and melting point determination ensure batch consistency.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Ethoxymethylation followed by acylation | Pyrrolidine, ethoxymethyl chloride, acid chloride | 0–25°C alkylation; ambient coupling | High selectivity, modular | Requires careful temperature control |
| Direct coupling with activated esters | Ethoxymethyl-pyrrolidine, activated ester | Room temperature to reflux | Simplified steps | Possible side reactions if not controlled |
| Reductive amination approach | Pyrrolidine, formaldehyde source, reducing agent | Mild conditions | Efficient ethoxymethyl introduction | Additional purification steps |
Chemical Reactions Analysis
Types of Reactions
(2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanone group to a methylene group.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce methylene derivatives.
Scientific Research Applications
(2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications on the Pyrrolidine Ring
- (S)-(4,4'-Dimethoxybiphenyl-3-yl)(2-(methoxymethyl)pyrrolidin-1-yl)methanone (CAS: 928118-70-1) Structure: Differs by replacing the ethoxymethyl group with a methoxymethyl substituent and attaching a 4,4'-dimethoxybiphenyl group. The biphenyl moiety enhances π-π stacking interactions, making it more suited for kinase inhibition or GPCR modulation . Molecular Weight: 355.434 g/mol (C21H25NO4), significantly higher than the target compound due to the biphenyl group .
- (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS: 1242887-47-3) Structure: Features a 3-methylpyridin-4-yl substituent on the pyrrolidine ring and a phenyl-methanone group. Impact: The pyridine ring introduces hydrogen-bonding capability and aromaticity, favoring interactions with enzymes like cytochrome P450. The phenyl group may enhance blood-brain barrier penetration compared to pyrrolidin-3-yl . Molecular Weight: 266.34 g/mol (C17H18N2O), lighter than the target compound due to the absence of ethoxymethyl .
Functional Group Variations
- (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone (CAS: 1090388-79-6) Structure: Replaces the ethoxymethyl-pyrrolidine with a bromopyridine group. The pyridine ring enhances solubility in polar solvents compared to ethoxymethyl . Applications: Likely used in Suzuki-Miyaura couplings for drug discovery .
- (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS: 145736-65-8) Structure: Incorporates a hydroxyl group on the pyrrolidine ring and a thiophene substituent. Impact: The hydroxyl group enables hydrogen bonding with biological targets (e.g., proteases), while the thiophene enhances metabolic stability compared to ethoxymethyl . Molecular Weight: Not explicitly stated, but estimated at ~265 g/mol (C11H16N2O2S), lower than the target compound .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound | C12H22N2O2 | ~238.32 (estimated) | Ethoxymethyl, pyrrolidin-3-yl | CNS-targeted drug discovery |
| (S)-(4,4'-Dimethoxybiphenyl-3-yl) analog | C21H25NO4 | 355.434 | Methoxymethyl, biphenyl | Kinase inhibition |
| (5-Bromopyridin-3-yl) analog | C10H11BrN2O | 267.11 | Bromopyridine | Cross-coupling intermediate |
| (R)-(3-Hydroxypyrrolidin-1-yl) analog | C11H16N2O2S | ~265 | Hydroxyl, thiophene | Protease inhibition |
Key Research Findings
- Metabolic Stability : Ethoxymethyl groups, as in the target compound, are less prone to oxidative metabolism than methoxymethyl analogs, as evidenced by studies on similar pyrrolidine derivatives .
- Solubility : Pyrrolidin-3-yl substitution improves aqueous solubility compared to phenyl or biphenyl groups, critical for oral bioavailability .
- Synthetic Utility : Bromine or pyridine substituents (e.g., in CAS 1090388-79-6) enable diversification via palladium-catalyzed reactions, unlike the ethoxymethyl group .
Biological Activity
The compound (2-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone , also known as a pyrrolidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 182.26 g/mol. The structure features two pyrrolidine rings, which are known to participate in various biochemical interactions.
1. Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine have shown efficacy against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
2. Enzyme Interaction
The ethoxymethyl group in the compound enhances its ability to interact with enzymes. It has been suggested that such compounds can act as enzyme inhibitors or activators, impacting metabolic pathways and cellular signaling. For example, the pyrrolidine moiety may engage in hydrogen bonding with active sites of enzymes, influencing their catalytic activity.
3. Neuropharmacological Effects
Pyrrolidine derivatives are also being explored for their neuropharmacological properties. They may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can lead to potential applications in treating neurological disorders such as depression and anxiety .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Enzyme Inhibition | Modulation of enzyme activity | |
| Neuropharmacological | Potential treatment for neurological disorders |
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of pyrrolidine derivatives found that certain compounds exhibited notable activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Case Study: Neuropharmacological Potential
Another investigation into the neuropharmacological effects of similar pyrrolidine compounds indicated that they could enhance serotonin levels in synaptic clefts, suggesting a potential application in treating mood disorders. The study utilized animal models to demonstrate changes in behavior consistent with increased serotonin activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
